molecular formula C₂₆H₃₂D₅N₅O₂ B1140534 卡贝格林-d5 CAS No. 1426173-20-7

卡贝格林-d5

货号: B1140534
CAS 编号: 1426173-20-7
分子量: 456.64
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cabergoline-d5, also known as Cabergoline-d5, is a useful research compound. Its molecular formula is C₂₆H₃₂D₅N₅O₂ and its molecular weight is 456.64. The purity is usually 95%.
BenchChem offers high-quality Cabergoline-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cabergoline-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

垂体和其他肿瘤的治疗

卡贝格林是一种多巴胺激动剂,几十年来一直被用作治疗泌乳素分泌性垂体腺瘤的一线治疗方案 {svg_1}. 它不仅抑制这些泌乳素瘤的激素产生,还导致肿瘤缩小 {svg_2}. 最近的研究表明,卡贝格林在治疗其他肿瘤(如乳腺癌、胰腺神经内分泌肿瘤和肺癌)方面具有更广泛的临床应用潜力 {svg_3}.

抗帕金森病治疗

卡贝格林 D5 主要用于治疗体内高水平的泌乳素激素,这种情况被称为高泌乳素血症 {svg_4}. 这种药物是卡贝格林的衍生物,是一种多巴胺受体激动剂,通过减少体内泌乳素的产生起作用 {svg_5}. 它也被用作帕金森病的治疗方法 {svg_6}.

药代动力学和代谢研究

卡贝格林的氘代形式,卡贝格林 D5,被用于科学研究,以研究卡贝格林的药代动力学和代谢 {svg_7}. 氘代化合物是研究药物代谢途径的有用工具,因为它们可以使用质谱技术轻松检测和定量 {svg_8}.

抑制泌乳素的产生

卡贝格林与 D2 多巴胺受体 (DRD2) 结合,导致腺苷酸环化酶 (AC) 抑制,降低 cAMP 并诱导细胞凋亡 {svg_9}. 这种机制用于抑制泌乳素 (PRL) 的产生 {svg_10}.

诱导自噬细胞死亡

卡贝格林通过激活 D5 多巴胺受体 (DRD5) 诱导自噬细胞死亡 (ACD) {svg_11}. 这种机制正在研究其在癌症治疗中的潜在应用 {svg_12}.

高泌乳素血症的治疗

在医疗保健专业人员的指导下使用卡贝格林 D5 是治疗高泌乳素血症的有效选择 {svg_13}. 它以片剂的形式提供,口服 {svg_14}.

作用机制

Target of Action

Cabergoline-d5 primarily targets dopamine D2 receptors . These receptors are 7-transmembrane G-protein coupled receptors associated with Gi proteins . They play a crucial role in the regulation of dopamine, a neurotransmitter that is essential for various brain functions, including mood, reward, and motor control .

Mode of Action

Upon binding to the dopamine D2 receptors, Cabergoline-d5 acts as an agonist, mimicking the action of dopamine . This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores . This results in a decrease in hormone secretion from lactotrophs of the anterior pituitary .

Biochemical Pathways

The primary biochemical pathway affected by Cabergoline-d5 is the dopamine signaling pathway. By acting as a dopamine agonist, Cabergoline-d5 can inhibit the release of prolactin from lactotrophs in the anterior pituitary . This can lead to a decrease in prolactin levels, which can be beneficial in conditions characterized by hyperprolactinemia .

Pharmacokinetics

Cabergoline-d5 exhibits linear pharmacokinetics over a dose range of 0.5–7mg in healthy adult volunteers and parkinsonian patients . It is moderately bound (around 40%) to human plasma proteins in a concentration-independent manner . The absolute bioavailability of Cabergoline-d5 is unknown . It is extensively metabolized by the liver, predominantly via hydrolysis of the acylurea bond or the urea moiety . The elimination half-life of Cabergoline-d5 estimated from urinary data of healthy subjects ranges between 63 and 109 hours .

Result of Action

The primary result of Cabergoline-d5 action is the reduction of prolactin levels in the body . This can lead to the alleviation of symptoms associated with hyperprolactinemia, such as menstrual irregularities in women and decreased libido in men . In addition, it has been suggested that Cabergoline-d5 may have anti-tumor effects, as it has been shown to suppress tumor cell proliferation and induce cell death .

Action Environment

The action of Cabergoline-d5 can be influenced by various environmental factors. For instance, the presence of other medications can affect its absorption, distribution, metabolism, and excretion . Furthermore, individual factors such as age, sex, genetic factors, and health status can also influence the drug’s efficacy and safety .

属性

IUPAC Name

(6aR,9R)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21?,23-/m1/s1/i1D2,5D,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORNTPPJEAJQIU-WDORCQELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])N1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CCCN(C)C)C(=O)NCC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the role of cabergoline-d5 in the study and why is it important?

A1: Cabergoline-d5 is a deuterated form of cabergoline, meaning it has five deuterium atoms (heavy hydrogen isotopes) incorporated into its structure. This modification does not significantly alter its chemical behavior compared to cabergoline. In the study, cabergoline-d5 serves as an internal standard [] in the analytical method (HPLC-MS/MS) used to quantify cabergoline levels in plasma samples.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。